

# Application Notes and Protocols for Reactions with (+)-O-Acetyl-D-malic Anhydride

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## Compound of Interest

Compound Name: (+)-O-Acetyl-D-malic Anhydride

Cat. No.: B027249

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These application notes provide a comprehensive overview of the experimental setup and protocols for utilizing **(+)-O-Acetyl-D-malic Anhydride**, a versatile chiral building block in asymmetric synthesis. The information detailed below is intended to guide researchers in the effective application of this reagent for the synthesis of enantiomerically enriched compounds.

## Introduction

**(+)-O-Acetyl-D-malic Anhydride**, also known as (R)-(+)-2-Acetoxy succinic anhydride, is a valuable chiral auxiliary and acylating agent in organic synthesis.<sup>[1][2]</sup> Its utility is derived from its dual functionality: a reactive cyclic anhydride susceptible to nucleophilic attack and a stereogenic center that allows for the transfer of chirality.<sup>[1]</sup> This reagent is particularly effective in the kinetic resolution of racemic alcohols and amines, and the desymmetrization of meso-diols, providing access to enantiomerically pure building blocks crucial for drug development and the synthesis of bioactive molecules.<sup>[2][3]</sup>

## Synthesis of (+)-O-Acetyl-D-malic Anhydride

The most common and direct method for the preparation of **(+)-O-Acetyl-D-malic Anhydride** involves the treatment of commercially available (+)-D-malic acid with acetic anhydride.<sup>[1]</sup> Acetic anhydride serves as both the acylating agent for the hydroxyl group and the dehydrating agent to facilitate the formation of the cyclic anhydride.<sup>[1]</sup>

## Protocol 1: Synthesis of (+)-O-Acetyl-D-malic Anhydride

### Materials:

- (+)-D-Malic acid
- Acetic anhydride
- p-Toluenesulfonic acid (optional, as catalyst)[[1](#)]
- Anhydrous diethyl ether or other suitable solvent for crystallization
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir bar
- Filtration apparatus (e.g., Büchner funnel)

### Procedure:

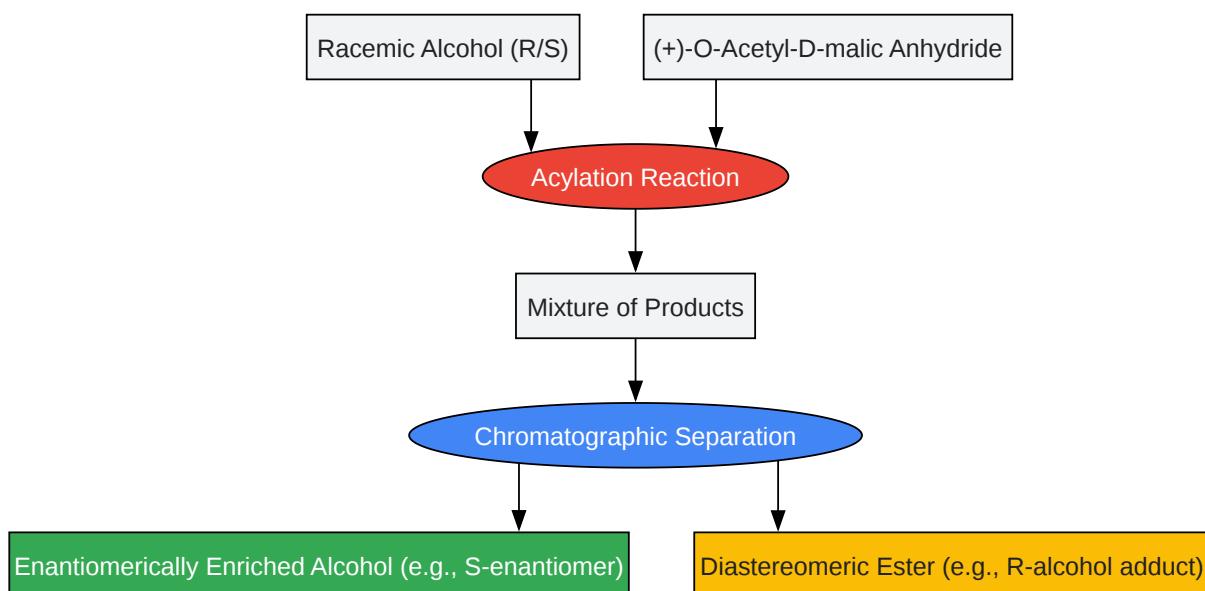
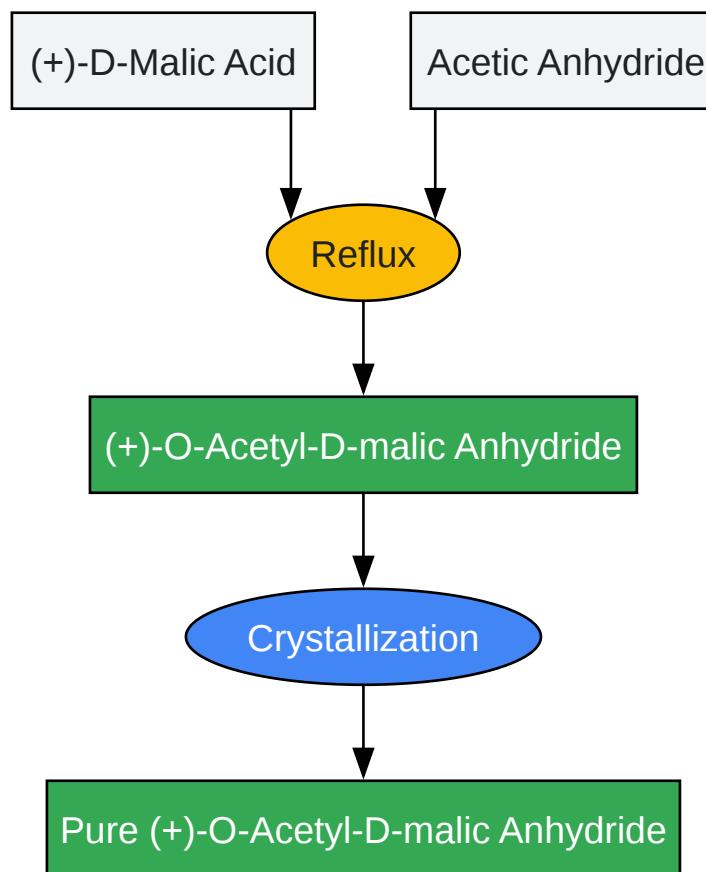
- To a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, add (+)-D-malic acid.
- Add an excess of acetic anhydride to the flask. A typical molar ratio is 1:3 of (+)-D-malic acid to acetic anhydride.
- (Optional) Add a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.[[1](#)]
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the solid (+)-D-malic acid.
- After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

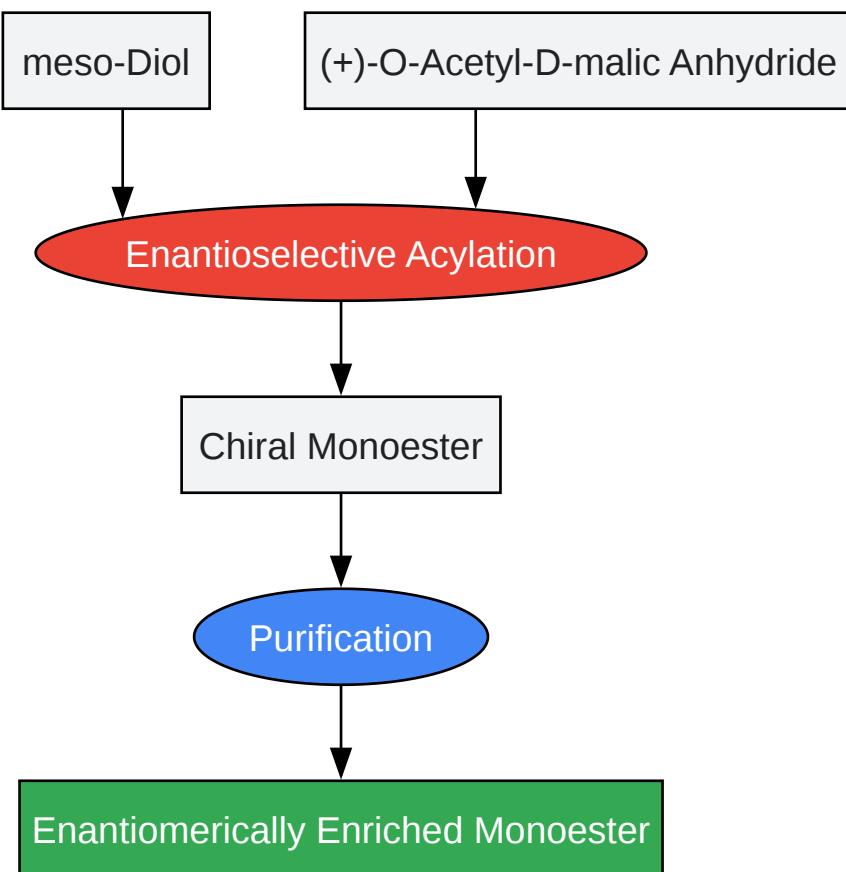
- The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.
- The crude product can be purified by crystallization from a suitable solvent system, such as anhydrous diethyl ether, to yield **(+)-O-Acetyl-D-malic Anhydride** as a white crystalline solid.

Table 1: Physical and Chemical Properties of **(+)-O-Acetyl-D-malic Anhydride**

Property	Value
CAS Number	79814-40-7
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>5</sub>
Molecular Weight	158.11 g/mol
Appearance	White or off-white crystalline powder
Melting Point	55-59 °C
Optical Rotation	[*]D <sup>20</sup> = +22° to +27° (c=1 in CHCl <sub>3</sub> )

Diagram 1: Synthesis of **(+)-O-Acetyl-D-malic Anhydride**



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## References

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